N,N'-dibenzyl-2,3-dihydroxybutanediamide
Description
Chemical Structure and Properties
N,N'-Dibenzyl-2,3-dihydroxybutanediamide (CAS: 1538-09-6) is a chiral diamide derived from tartaric acid. Its systematic name is (2S,3S)- or (2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide, depending on the enantiomeric form . Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 328.37 g/mol |
| Melting Point | 198–200 °C |
| LogP | 1.122 |
| Polar Surface Area (PSA) | 98.66 Ų |
| Boiling Point | 706.2 °C (at 760 mmHg) |
| Density | 1.279 g/cm³ |
| Refractive Index | 1.61 |
The compound features two benzyl groups attached to the nitrogen atoms of a dihydroxybutanediamide backbone, with stereogenic centers at C2 and C2. This configuration enables its use in asymmetric catalysis, particularly as a chiral auxiliary or ligand in enantioselective reactions .
Properties
IUPAC Name |
N,N'-dibenzyl-2,3-dihydroxybutanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-15(17(23)19-11-13-7-3-1-4-8-13)16(22)18(24)20-12-14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYSAHVLSFBCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C(C(=O)NCC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N'-Dibenzyl-2,3-dihydroxybutanediamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C18H22N2O2
- Molecular Weight : 302.38 g/mol
The compound features two benzyl groups attached to a dihydroxybutanediamide backbone, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antibacterial and antifungal activities against several pathogens.
- Cytotoxicity : The compound has demonstrated cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Preliminary research suggests neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of this compound. The compound has been tested against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
These results indicate that this compound possesses promising antimicrobial activity, particularly against common pathogens.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from key studies:
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 25 | Induces apoptosis | |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest | |
| A549 (lung cancer) | 20 | Inhibits proliferation |
The IC50 values suggest that the compound effectively inhibits cell growth and induces apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
- Cell Membrane Disruption : It is hypothesized that the compound disrupts microbial cell membranes, leading to cell lysis.
- Apoptotic Pathways Activation : In cancer cells, it appears to activate apoptotic pathways via mitochondrial dysfunction.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
-
Anticancer Efficacy in Animal Models :
- A study conducted on mice with induced tumors showed significant tumor reduction upon treatment with this compound. Histological analysis revealed reduced cellular proliferation and increased apoptosis in tumor tissues.
-
Neuroprotection in Rodent Models :
- Research involving rodents subjected to neurotoxic agents demonstrated that administration of this compound resulted in improved cognitive function and reduced neuronal damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(a) N,N'-Dihexadecyl-2,3-dihydroxybutanediamide (5h)
- Structure : Replaces benzyl groups with hexadecyl (C16) chains.
- Properties :
- Key Difference : The hexadecyl chains enhance lipid bilayer integration, making it suitable for biomimetic applications, unlike the benzyl-substituted variant’s catalytic utility.
(b) N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine
- Structure : Hydroxyl groups replace benzyl substituents; methyl groups occupy C2 and C3.
- Properties :
Functional Analogues
(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Benzamide derivative with an N,O-bidentate directing group.
- Properties :
- Key Difference: While both compounds feature benzyl/benzamide motifs, the dihydroxybutanediamide’s dual stereocenters enable enantioselectivity, unlike the monodentate-to-bidentate transition in the benzamide derivative.
(b) Benzathine Benzylpenicillin
- Structure : Contains a dibenzylethylenediamine salt complexed with penicillin.
- Properties :
- Key Difference : The dibenzyl group here stabilizes the penicillin salt for sustained release, diverging from the catalytic or chiral roles of N,N'-dibenzyl-2,3-dihydroxybutanediamide.
Enantiomeric Variants
- (+)-N,N'-Dibenzyl-L-tartaric diamide (2R,3R enantiomer):
- (−)-N,N'-Dibenzyl-D-tartaric diamide (2S,3S enantiomer): Synonymous with the compound in .
- Key Insight : Enantiomeric purity (>99% e.e.) is critical for catalytic efficiency, distinguishing these from racemic mixtures of simpler diamides .
Data Table: Comparative Analysis
| Compound | Substituents | Melting Point (°C) | LogP | Application |
|---|---|---|---|---|
| This compound | Benzyl | 198–200 | 1.12 | Asymmetric catalysis |
| N,N'-Dihexadecyl-2,3-dihydroxybutanediamide | Hexadecyl | 151–154 | ~8.5* | Ceramide-like biomaterials |
| N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine | Methyl, hydroxyl | Not reported | Not reported | Solvent in synthesis |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Methyl, hydroxymethyl | Not reported | Not reported | C–H bond functionalization |
*Estimated based on alkyl chain hydrophobicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
